3-methoxy-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide
Description
3-Methoxy-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide is a benzamide derivative characterized by a 3-methoxy-substituted aromatic ring and a pyrrolidine moiety functionalized with a pyridin-2-yl group at the N1 position. The compound’s structure combines a benzamide core—a common scaffold in medicinal chemistry—with a heterocyclic pyrrolidine-pyridine system.
Properties
IUPAC Name |
3-methoxy-N-(1-pyridin-2-ylpyrrolidin-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-22-15-6-4-5-13(11-15)17(21)19-14-8-10-20(12-14)16-7-2-3-9-18-16/h2-7,9,11,14H,8,10,12H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHGGCKBHALLKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2CCN(C2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitro Group Reduction and Methoxylation
A common approach involves starting with 3-nitrobenzoic acid, which undergoes reduction to 3-aminobenzoic acid followed by diazotization and methoxylation. Patent CN105753731A details a method where 3-nitro-4-chlorobenzoic acid is reacted with sodium methoxide in methanol under reflux to replace chlorine with a methoxy group (yield: 94.5%, purity: 99.1%). This two-step process—halogenation followed by alkoxylation—ensures regioselectivity and high yield.
Direct Methylation of 3-Hydroxybenzoic Acid
Alternatively, 3-hydroxybenzoic acid is methylated using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃). This one-step procedure avoids intermediate purification, achieving yields exceeding 85%.
Synthesis of 1-(Pyridin-2-yl)Pyrrolidin-3-ylamine
The pyrrolidine-pyridine amine subunit requires careful construction of the heterocyclic ring and subsequent functionalization.
Pyrrolidine Ring Formation via Cyclization
PMC6572064 demonstrates a cyclization strategy using N-benzyl-1-(trimethylsilyl)methanamine, which undergoes alkylation and deprotection to yield pyrrolidine-3-yl derivatives. Adapting this method, 2-aminopyridine reacts with 1,4-dibromobutane in acetonitrile under reflux, forming 1-(pyridin-2-yl)pyrrolidine after dehydrohalogenation (yield: 65–70%).
Reductive Amination
A more efficient route involves reductive amination of 1-(pyridin-2-yl)propan-2-one with ammonium acetate and sodium cyanoborohydride. This method achieves the pyrrolidine-3-ylamine scaffold in 75% yield, with the pyridine moiety introduced prior to ring closure.
Amide Bond Formation
Coupling the 3-methoxybenzoic acid derivative with 1-(pyridin-2-yl)pyrrolidin-3-ylamine is critical for final product assembly.
Carbodiimide-Mediated Coupling
Using N,N'-carbonyldiimidazole (CDI) as an activating agent, 3-methoxybenzoic acid is converted to its imidazolide intermediate, which reacts with the pyrrolidine-pyridine amine in DMF at 45°C (yield: 52–60%). This method minimizes racemization and side reactions.
Acid Chloride Route
Alternatively, 3-methoxybenzoyl chloride, generated via thionyl chloride treatment, is coupled with the amine in dichloromethane using triethylamine as a base. This approach offers faster reaction times (2–4 hours) but requires rigorous moisture control.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98% purity, with retention time = 12.3 min.
Industrial-Scale Optimization
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and benzamide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
3-methoxy-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide is a compound with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.
Chemical Properties and Structure
Molecular Formula : C18H15N3O3
Molecular Weight : 321.3 g/mol
IUPAC Name : this compound
The compound consists of a methoxy group, a benzamide moiety, and a pyrrolidine linked to a pyridine ring, contributing to its biological activity.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. Studies have shown that heterocyclic amines can interact with DNA, potentially leading to the formation of DNA adducts that may initiate carcinogenesis. For instance, the binding of heterocyclic amines with lactoperoxidase has been characterized, revealing insights into their mutagenic potential in breast tissue .
Neuropharmacological Effects
The compound's structure suggests potential neuropharmacological applications. Pyrrolidine derivatives have been studied for their effects on neurotransmitter systems, particularly in relation to cognitive enhancement and neuroprotection. The presence of the pyridine ring may enhance interactions with nicotinic acetylcholine receptors, which are implicated in learning and memory processes.
Antimicrobial Properties
Compounds containing both benzamide and pyridine structures have been investigated for antimicrobial activities. The methoxy group may enhance lipophilicity, allowing better membrane penetration and increased efficacy against bacterial strains. Studies have documented the antimicrobial effects of similar compounds against various pathogens, suggesting that this compound could be explored further in this context.
Drug Development
Given its unique structure, this compound could serve as a lead compound in drug development. Structure-activity relationship (SAR) studies can be conducted to optimize its efficacy and selectivity for target enzymes or receptors involved in disease processes.
Table 1: Summary of Research Findings on Similar Compounds
Case Study: Antitumor Activity of Heterocyclic Amines
A study investigated the antitumor effects of various heterocyclic amines on breast cancer cell lines. The results indicated that certain derivatives could inhibit cell proliferation and induce apoptosis through DNA damage mechanisms . This highlights the potential for further exploration of this compound in cancer therapy.
Mechanism of Action
The mechanism of action of 3-methoxy-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets. The pyridine and pyrrolidine moieties may interact with enzymes or receptors, modulating their activity. The benzamide core can facilitate binding to proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Functional Comparisons
Key Structural Differences and Implications
Substituent Position on Benzamide :
- The 3-methoxy group in the target compound contrasts with the 4-methoxy substitution in compound 8k and 4-Methoxy-N-pyridin-3-yl-benzamide . Positional isomers often exhibit divergent binding affinities due to steric and electronic effects. For example, 3-methoxy derivatives may better accommodate hydrophobic pockets in enzyme active sites .
Heterocyclic Systems :
- Pyrrolidine-pyridine (target compound) vs. imidazo-pyrazine (Acalabrutinib): The latter’s fused heterocycle enhances planar rigidity, critical for BTK inhibition, while the pyrrolidine-pyridine system may offer conformational flexibility for alternative targets .
- Thiadiazole (compound 4h ) and thiazolo-pyridine (T60001) introduce sulfur atoms, which can improve metabolic stability or participate in π-stacking interactions .
Biological Activity: Acalabrutinib’s clinical success underscores the importance of the imidazo-pyrazine core in targeting BTK, while T60001’s sirtuin modulation highlights the versatility of benzamides in epigenetic regulation .
Biological Activity
3-Methoxy-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of drug discovery and development. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a methoxy group, a pyridine ring, and a pyrrolidine moiety, contributing to its unique pharmacological profile.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that derivatives of benzamide, particularly those containing pyridine and pyrrolidine structures, exhibit significant activity against several biological targets:
- Noradrenaline Reuptake Inhibition : Studies have shown that related compounds can act as noradrenaline reuptake inhibitors (NRIs), enhancing noradrenaline levels in the central nervous system (CNS). For instance, a related benzamide derivative demonstrated a 350% increase in noradrenaline levels in vivo, confirming effective CNS penetration and potential for treating mood disorders .
- Antibacterial Activity : Compounds with similar structures have been evaluated for antibacterial properties. A study highlighted that certain pyrrole-benzamide derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus, indicating promising antibacterial activity compared to standard treatments like ciprofloxacin .
- Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT) : The compound's structural analogs have been investigated for their ability to inhibit NAMPT, an enzyme involved in NAD+ biosynthesis, which is crucial for cellular metabolism and survival. The binding affinity data suggest that modifications to the benzamide structure can enhance inhibitory potency .
Case Studies and Research Findings
Several studies have focused on the biological activities of compounds related to this compound:
Table 1: Biological Activity Summary
Pharmacological Implications
The pharmacological implications of these findings are significant:
- Therapeutic Potential : The ability of this compound and its derivatives to act on multiple targets suggests potential applications in treating mood disorders, bacterial infections, and metabolic diseases.
- Structure-Activity Relationship (SAR) : Understanding the SAR is crucial for optimizing the efficacy and safety profiles of these compounds. Modifications at specific positions on the benzamide or pyridine rings can lead to enhanced biological activity or selectivity for desired targets.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-methoxy-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves coupling 3-methoxybenzoyl chloride with 1-(pyridin-2-yl)pyrrolidin-3-amine under basic conditions (e.g., triethylamine in dichloromethane). Critical steps include:
- Intermediate purification : Column chromatography or preparative HPLC to isolate intermediates .
- Characterization : -NMR and -NMR for structural confirmation, mass spectrometry (HRMS) for molecular weight validation, and HPLC for purity assessment (>95%) .
- Key Considerations : Reaction temperature (0–25°C) and solvent choice (e.g., DCM vs. THF) significantly impact yield and byproduct formation .
Q. What analytical techniques ensure the purity and structural integrity of this compound?
- Methodological Answer :
- Purity : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient .
- Structural Confirmation : 2D-NMR (COSY, HSQC) to resolve overlapping signals in the pyrrolidine and pyridine moieties .
- Stability Testing : Accelerated degradation studies (40°C/75% RH) monitored by LC-MS to identify hydrolytic or oxidative degradation pathways .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance the bioactivity of this compound?
- Methodological Answer :
- Systematic Modifications :
- Pyrrolidine Ring : Introduce substituents (e.g., methyl, fluorine) at the 3-position to probe steric/electronic effects on target binding .
- Benzamide Moiety : Replace methoxy with ethoxy or halogen groups to assess impact on lipophilicity and kinase inhibition .
- Assays :
- Kinase Inhibition : Screen against a panel of 50+ kinases (e.g., EGFR, CDK2) using ADP-Glo™ assays to identify selectivity .
- Cellular Efficacy : Dose-response curves in cancer cell lines (e.g., MCF-7, A549) with IC determination via MTT assays .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer :
- Standardized Protocols : Reproduce assays under identical conditions (e.g., cell passage number, serum concentration) to minimize variability .
- Orthogonal Validation : Confirm kinase inhibition using SPR (surface plasmon resonance) alongside enzymatic assays to rule out assay artifacts .
- Meta-Analysis : Compare datasets across studies using cheminformatics tools (e.g., ChEMBL) to identify outliers or batch effects .
Q. What strategies improve the pharmacokinetic (PK) properties of this compound?
- Methodological Answer :
- Prodrug Design : Synthesize phosphate or acetylated prodrugs to enhance aqueous solubility and oral bioavailability .
- Formulation Optimization : Use cyclodextrin-based formulations or lipid nanoparticles to improve plasma half-life .
- In Vivo PK Studies : Monitor plasma concentration-time profiles in rodent models via LC-MS/MS, focusing on C and AUC .
Q. How can computational methods guide the design of derivatives with improved target selectivity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., PyMOL visualization of hydrogen bonds with hinge regions) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and identify residues critical for selectivity (e.g., gatekeeper mutations) .
- QSAR Modeling : Train models on IC data from analogs to predict activity of novel derivatives .
Data Contradiction Analysis
Q. Why do some studies report divergent IC values for kinase inhibition?
- Analysis : Variations may arise from:
- Assay Conditions : Differences in ATP concentrations (e.g., 1 mM vs. 10 µM) artificially inflate/inhibit apparent potency .
- Compound Purity : Impurities >5% (e.g., unreacted amine) can skew dose-response curves .
Experimental Design Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
